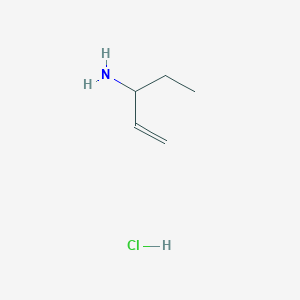![molecular formula C12H13NO4 B2954080 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid CAS No. 24246-92-2](/img/structure/B2954080.png)
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 24246-92-2 . It has a molecular weight of 235.24 and its IUPAC name is 4-oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for “3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is 1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved data.Scientific Research Applications
Antiretroviral Therapy
Research suggests that derivatives of this compound could act as inhibitors for non-nucleoside reverse transcriptase, an enzyme critical for the replication of HIV. This makes it a candidate for the development of new antiretroviral drugs that could be used in highly effective antiretroviral therapy .
Anaphylatoxin Receptor Antagonism
Modifications of the core structure of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid have shown promise in creating antagonists for anaphylatoxin receptors. These receptors play a role in immune responses, and their inhibition could be beneficial in treating allergic reactions and other immune-related disorders .
Platelet Aggregation Inhibition
There is potential for this compound to be used in the development of platelet aggregation inhibitors. Such inhibitors are valuable in the prevention of thrombosis and other cardiovascular diseases where platelet aggregation plays a significant role .
Protein CYP2H Substrate
The compound could be explored as a substrate for the protein CYP2H, which is involved in drug metabolism. Understanding its interaction with CYP2H can provide insights into how drugs are metabolized in the body and lead to the development of better pharmaceuticals with improved pharmacokinetic profiles .
Kidney Function Research
Research into kidney function and disorders could benefit from the use of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid. It may help in studying the mechanisms of kidney disease and in the development of treatments that target specific pathways involved in renal impairment .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As always, proper safety precautions should be taken when handling this compound.
properties
IUPAC Name |
4-oxo-4-(phenacylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKUOVISGPERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)
![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)








![N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2954014.png)


![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2954019.png)